2-chloro-6-fluoro-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzamide
Description
This compound features a benzamide core substituted with chloro (Cl) and fluoro (F) groups at the 2- and 6-positions of the aromatic ring. The amide nitrogen is connected via a methylene (–CH2–) linker to a piperidin-4-yl group, which is further functionalized at the 1-position with a furan-3-carbonyl moiety.
Properties
IUPAC Name |
2-chloro-6-fluoro-N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClFN2O3/c19-14-2-1-3-15(20)16(14)17(23)21-10-12-4-7-22(8-5-12)18(24)13-6-9-25-11-13/h1-3,6,9,11-12H,4-5,7-8,10H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNPWNFDJKZDEHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=C(C=CC=C2Cl)F)C(=O)C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClFN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound’s closest structural analogues are benzamide derivatives with variations in the piperidine substituent or aromatic substitution patterns. Key examples include:
Key Structural Differences :
- Piperidine Substituent : The target compound’s furan-3-carbonyl group introduces a hydrogen-bond acceptor (carbonyl) and aromatic π-system, contrasting with the simpler methyl group in or the trifluoropropoxy group in . This may enhance binding to polar targets (e.g., enzymes) but reduce metabolic stability compared to alkyl substituents.
- Benzamide Substitution : The 2-Cl, 6-F pattern is shared with and , but differs from diflubenzuron’s 2,6-difluoro substitution . Chloro-fluoro combinations may optimize steric and electronic effects for target selectivity.
Q & A
Basic: What are the key steps in synthesizing 2-chloro-6-fluoro-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzamide?
The synthesis typically involves:
- Step 1: Preparation of the piperidin-4-ylmethylamine intermediate via reductive amination or nucleophilic substitution.
- Step 2: Coupling with 2-chloro-6-fluorobenzoic acid using carbodiimide-based reagents (e.g., EDCI/HOBt) to form the benzamide backbone.
- Step 3: Introduction of the furan-3-carbonyl group via acyl chloride reactions under anhydrous conditions.
Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol is used to isolate the final product. Monitoring via TLC or HPLC ensures purity (>95%) .
Basic: Which spectroscopic methods are critical for structural validation?
- NMR (¹H/¹³C): Confirms substitution patterns (e.g., chloro, fluoro, and furan resonances). For example, the piperidine proton signals appear at δ 2.5–3.5 ppm, while the benzamide carbonyl resonates at ~168 ppm in ¹³C NMR .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ at m/z 403.12).
- X-ray Crystallography: Resolves 3D conformation (e.g., chair piperidine, hydrogen bonding networks) using SHELXL .
Basic: How is biological target identification approached for this compound?
- In vitro Binding Assays: Radioligand displacement studies (e.g., for GPCRs or kinases) using tritiated probes.
- Enzyme Inhibition Screens: IC50 determination via fluorescence-based assays (e.g., NADH-coupled detection).
- Cellular Pathway Analysis: Transcriptomics/proteomics to identify downstream targets (e.g., NF-κB modulation) .
Basic: What safety protocols are essential for handling this compound?
- PPE: Gloves (nitrile), lab coat, and goggles to prevent skin/eye contact (GHS Category 2 irritation).
- Ventilation: Use fume hoods to avoid inhalation of aerosols.
- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How can continuous flow reactors optimize synthesis?
- Advantages: Enhanced mixing and heat transfer reduce side reactions (e.g., furan ring oxidation).
- Example: A microreactor with residence time <5 min at 80°C improves yield from 65% to 85% compared to batch methods .
Advanced: How to resolve contradictory crystallographic data?
- Twinning Analysis: Use SHELXL’s TWIN/BASF commands to refine twinned crystals.
- Hydrogen Bond Validation: Compare O–H···O and N–H···O distances (e.g., 2.8–3.2 Å) with expected values. Discrepancies may indicate disordered solvent .
Advanced: Designing a structure-activity relationship (SAR) study for this compound
-
Variations: Modify substituents (e.g., replace trifluoromethyl with nitro or methoxy).
-
Assays: Test derivatives against:
Derivative IC50 (nM) LogP Parent 120 3.2 CF3→NO2 85 2.8 CF3→OCH3 450 1.9 -
Analysis: Correlate activity with electronic (Hammett σ) and steric (Taft Es) parameters .
Advanced: How to predict ADMET properties computationally?
- Tools: SwissADME or ADMETLab2.0 for:
- Absorption: High Caco-2 permeability (Papp > 5 × 10⁻⁶ cm/s).
- Metabolism: CYP3A4 substrate (high clearance risk).
- Toxicity: Ames test negative (low mutagenicity).
- Validation: Compare with experimental hepatocyte stability data .
Advanced: What mechanisms underlie its interaction with inflammatory targets?
- Hypothesis: The furan-3-carbonyl group mimics endogenous ligands (e.g., arachidonic acid) to inhibit COX-2.
- Validation:
Advanced: How to apply SHELX for experimental phasing in crystallography?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
